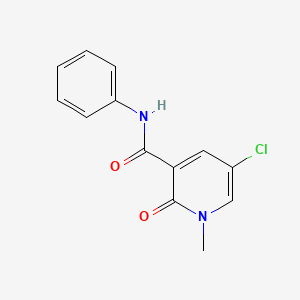

5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Descripción general

Descripción

“5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C13H11ClN2O2 . It has an average mass of 262.692 Da and a monoisotopic mass of 262.050903 Da .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could not be found in the sources I have access to .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its solubility, melting point, boiling point, etc., are not available in the sources I found .Aplicaciones Científicas De Investigación

Polymer Synthesis

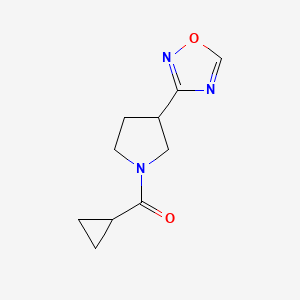

A novel condensing agent, 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole, derived from a similar chemical structure, was utilized for synthesizing amides and polyamides. This agent facilitated the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature, producing polyamides with significant inherent viscosities, indicating its potential in developing new polymeric materials (Kimura, Konno, & Takahashi, 1992).

Antibacterial Drug Development

Research into 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, possessing a structure closely related to the query compound, showed moderate to good antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This indicates the potential of such compounds in the development of new antibacterial drugs (Devi et al., 2018).

Heterocyclic Chemistry

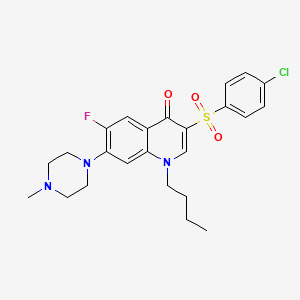

In the field of heterocyclic chemistry, the compound has been used as a precursor in various syntheses. For instance, a study explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's versatility in creating heterocyclic compounds with potential applications in drug development and material science (Fadda et al., 2012).

Synthetic Methodologies

The reaction of similar pyridine derivatives with various nucleophiles has been explored to generate polysubstituted 2-pyridinecarboxylic acid derivatives. This research highlights the compound's role in advancing synthetic methodologies for creating structurally diverse pyridine systems, which are crucial in pharmaceuticals, agrochemicals, and organic materials (Dubois et al., 1996).

Mecanismo De Acción

Target of Action

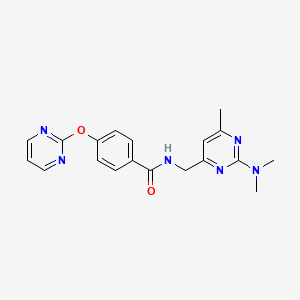

The primary target of the compound 5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic therapy .

Mode of Action

This compound interacts with its target, FXa, in a specific manner. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound this compound, by inhibiting FXa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by good oral bioavailability and high potency . These properties are crucial for the compound’s effectiveness as an antithrombotic agent .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of FXa and the subsequent reduction in blood clot formation . This makes the compound a potent antithrombotic agent .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with blood coagulation factor Xa, acting as an inhibitor . This interaction is crucial for its potential use in the prophylaxis and treatment of thromboembolic diseases, such as myocardial infarction, angina pectoris, and stroke . The compound’s inhibitory effect on factor Xa is a key aspect of its biochemical properties, as it prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its inhibition of factor Xa can lead to alterations in the signaling pathways involved in coagulation and inflammation . Additionally, the compound’s impact on gene expression related to these pathways can result in changes in cellular metabolism and function. Studies have shown that this compound can affect the expression of genes involved in coagulation, inflammation, and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of factor Xa by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade. Additionally, the compound may interact with other proteins and enzymes involved in related pathways, further influencing its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its inhibitory effects on factor Xa and related pathways are sustained, leading to prolonged anticoagulant effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits factor Xa and reduces blood clot formation without significant adverse effects . At higher doses, toxic effects such as bleeding and other coagulation-related issues have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its anticoagulant effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence its overall pharmacokinetic and pharmacodynamic properties. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as P-glycoprotein may play a role in its cellular uptake and efflux, affecting its intracellular concentration and overall bioavailability . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme, factor Xa . Additionally, post-translational modifications and targeting signals may influence its localization to specific cellular compartments or organelles, further affecting its biochemical and cellular effects . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-16-8-9(14)7-11(13(16)18)12(17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMRSFNWPHMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331691 | |

| Record name | 5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339028-45-4 | |

| Record name | 5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)

![5-But-2-ynyl-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2627580.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)

![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)

![8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2627596.png)